molecular formula C12H21FN2O2 B2907308 Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 1357354-06-3

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2907308
CAS No.: 1357354-06-3
M. Wt: 244.31
InChI Key: DPCBGLHFWLVZCV-UHFFFAOYSA-N
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Description

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the tert-butyl group and the fluoromethyl group in its structure imparts specific chemical properties and reactivity patterns to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of functional group transformations to introduce the tert-butyl and fluoromethyl groups. Key steps may include nucleophilic substitution, reduction, and esterification reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Industrial production also emphasizes the use of environmentally friendly reagents and solvents to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds with different substituents, such as tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.

Uniqueness

The uniqueness of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate lies in its specific combination of the tert-butyl and fluoromethyl groups, which impart distinct chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)6-14-5-9(12)4-13/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBGLHFWLVZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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